molecular formula C10H6Cl2FN3 B11819210 2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine CAS No. 919200-71-8

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine

Cat. No.: B11819210
CAS No.: 919200-71-8
M. Wt: 258.08 g/mol
InChI Key: LMGAOERZHGHAOF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-chloro-4-fluoroaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted pyrimidine derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)pyrimidin-4-amine
  • 2-Chloro-N-(2-fluorophenyl)pyrimidin-4-amine
  • N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)thioacetamide

Uniqueness

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

919200-71-8

Molecular Formula

C10H6Cl2FN3

Molecular Weight

258.08 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H6Cl2FN3/c11-7-5-6(1-2-8(7)13)15-9-3-4-14-10(12)16-9/h1-5H,(H,14,15,16)

InChI Key

LMGAOERZHGHAOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)Cl)F

Origin of Product

United States

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